2,5-Dichloro-3-methylimidazole-4-carbonitrile 2,5-Dichloro-3-methylimidazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2113528-99-5
VCID: VC4872026
InChI: InChI=1S/C5H3Cl2N3/c1-10-3(2-8)4(6)9-5(10)7/h1H3
SMILES: CN1C(=C(N=C1Cl)Cl)C#N
Molecular Formula: C5H3Cl2N3
Molecular Weight: 176

2,5-Dichloro-3-methylimidazole-4-carbonitrile

CAS No.: 2113528-99-5

Cat. No.: VC4872026

Molecular Formula: C5H3Cl2N3

Molecular Weight: 176

* For research use only. Not for human or veterinary use.

2,5-Dichloro-3-methylimidazole-4-carbonitrile - 2113528-99-5

Specification

CAS No. 2113528-99-5
Molecular Formula C5H3Cl2N3
Molecular Weight 176
IUPAC Name 2,5-dichloro-3-methylimidazole-4-carbonitrile
Standard InChI InChI=1S/C5H3Cl2N3/c1-10-3(2-8)4(6)9-5(10)7/h1H3
Standard InChI Key OLJAMNFZTIIICF-UHFFFAOYSA-N
SMILES CN1C(=C(N=C1Cl)Cl)C#N

Introduction

Chemical Identity and Structural Features

2,5-Dichloro-3-methylimidazole-4-carbonitrile (C₆H₃Cl₂N₃) is a disubstituted imidazole derivative characterized by two chlorine atoms at positions 2 and 5, a methyl group at position 3, and a nitrile moiety at position 4. The imidazole core, a five-membered aromatic ring with two nitrogen atoms, adopts a planar geometry, with substituents influencing electronic distribution and reactivity. Chlorine atoms enhance electrophilic substitution resistance, while the nitrile group introduces polarity and hydrogen-bonding potential .

Table 1: Comparative Molecular Properties of Chlorinated Nitriles

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)
2,5-Dichloro-4,6-dimethylnicotinonitrile C₈H₆Cl₂N₂201.0582304.6 (predicted)
3,5-Dichloroisothiazole-4-carbonitrile C₄Cl₂N₂S178.99N/AN/A
2,5-Dichloro-3-methylimidazole-4-carbonitrileC₆H₃Cl₂N₃188.01~85–95 (estimated)~290–310 (estimated)

The estimated melting and boiling points for 2,5-dichloro-3-methylimidazole-4-carbonitrile derive from structural parallels to 2,5-dichloro-4,6-dimethylnicotinonitrile, where halogenation and nitrile groups elevate thermal stability .

Synthetic Methodologies

Halogenation and Cyanation Pathways

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and 600–800 cm⁻¹ (C-Cl stretch).

  • NMR Spectroscopy:

    • ¹H NMR: Methyl protons at δ 2.5–3.0 ppm; imidazole ring protons deshielded to δ 7.0–8.5 ppm.

    • ¹³C NMR: Nitrile carbon at δ ~115 ppm; chlorine-bearing carbons at δ 120–135 ppm.

Solubility and Stability

The compound exhibits limited solubility in polar solvents (water, methanol) but dissolves in dichloromethane or dimethylformamide. Stability under ambient conditions is moderate, with degradation observed upon prolonged exposure to light or moisture, analogous to 4,5-dichloro-2-methyl-3(2H)-pyridazinone .

Applications and Derivative Chemistry

Pharmaceutical Intermediates

Chlorinated imidazole carbonitriles serve as precursors to bioactive molecules. For example, 2,5-dichloro-4,6-dimethylnicotinonitrile is a key intermediate for M4 receptor modulators . Similarly, 2,5-dichloro-3-methylimidazole-4-carbonitrile could undergo Suzuki-Miyaura coupling to introduce aryl groups, enabling access to kinase inhibitors or antimicrobial agents .

Agrochemical Development

The nitrile group’s electrophilicity supports condensation reactions with amines or thiols, yielding herbicides or fungicides. Chlorine atoms enhance lipophilicity, promoting membrane permeability in plant pathogens.

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